molecular formula C16H16ClNO B12586429 Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- CAS No. 647017-92-3

Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-

Cat. No.: B12586429
CAS No.: 647017-92-3
M. Wt: 273.75 g/mol
InChI Key: WTCKXAHIZMOTCG-UHFFFAOYSA-N
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Description

Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 4-chlorophenyl and a 3-butenyl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- typically involves the reaction of 4-chlorophenyl-3-butenylamine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.

Scientific Research Applications

Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino linkage allows for interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-[[1-(4-bromophenyl)-3-butenyl]amino]-
  • Phenol, 2-[[1-(4-fluorophenyl)-3-butenyl]amino]-
  • Phenol, 2-[[1-(4-methylphenyl)-3-butenyl]amino]-

Uniqueness

Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

647017-92-3

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)but-3-enylamino]phenol

InChI

InChI=1S/C16H16ClNO/c1-2-5-14(12-8-10-13(17)11-9-12)18-15-6-3-4-7-16(15)19/h2-4,6-11,14,18-19H,1,5H2

InChI Key

WTCKXAHIZMOTCG-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2O

Origin of Product

United States

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